Tsugafolin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

However, the search did yield an interesting result related to "Tsugaruite," a lead-arsenic chloro-sulfosalt, which could have been confused with Tsugafolin due to a similar prefix. Tsugaruite's crystal structure and classification were detailed in a study that refined its crystal structure using single-crystal X-ray diffraction data. This study revealed Cl occupying a specific position within the mineral's structure, leading to a redefinition of Tsugaruite with the empirical formula Pb28.26As14.74S49.08Cl1.52 (Biagioni et al., 2020).

科学的研究の応用

Anti-Inflammatory and Anti-Asthmatic Properties : Ganoderma tsugae, which contains Tsugafolin, has demonstrated anti-inflammatory effects in vivo, particularly in bronchoalveolar inflammation, which suggests potential therapeutic applications for allergic asthma (Lin, Chen, Chiang, & Lin, 2006).

Anticancer Effects : Extracts of Ganoderma tsugae, including this compound, have been found to inhibit colorectal cancer cell proliferation by causing G(2)/M cell cycle arrest. This indicates a possible therapeutic use of Ganoderma tsugae for treating colorectal cancer (Hsu et al., 2008).

Flavor Components : this compound has been identified as a non-volatile flavor component in Ganoderma tsugae, which is used in nutraceuticals and functional foods (Tseng, Lee, Li, & Mau, 2005).

Anti-HIV Activity : this compound, found in Vitex leptobotrys, exhibits weak anti-HIV activity, providing a potential lead for developing new anti-HIV agents (Pan et al., 2014).

Immunomodulatory and Antitumor Activities : Ganoderma tsugae, which contains this compound, has been evaluated for its immunomodulatory and antitumor activities, showing significant effects in human breast cancer cells and murine lymphocytes (Yue et al., 2006).

Inhibition of Angiogenesis in Cancer Cells : Ganoderma tsugae methanol extract, containing this compound, inhibits the expression of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) in epidermoid carcinoma cells, suggesting a role in inhibiting tumor angiogenesis (Hsu et al., 2009).

作用機序

Target of Action

Tsugafolin, also known as Atuzaginstat , is a compound that has been under investigation in clinical trials for Alzheimer’s Disease . It has also been identified as a dehydroflavone with weak anti-HIV activity . .

Mode of Action

As a dehydroflavone, it may interact with its targets in a manner similar to other flavonoids, which are known to interact with a variety of enzymes, receptors, and cell signaling pathways . .

Biochemical Pathways

They are known to have antioxidant, anti-inflammatory, and anti-cancer properties, and can modulate cell signaling pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect

Result of Action

As a dehydroflavone with weak anti-hiv activity, it may have some effect on the replication of the hiv virus

Action Environment

It is known that environmental factors such as temperature, light, humidity, and soil fertility can affect the production of secondary metabolites in plants As this compound is a plant-derived compound, its production and efficacy may be influenced by these environmental factors

特性

IUPAC Name |

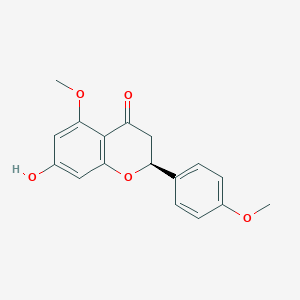

(2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGFEKHSEPSVNO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the structural characteristics of Tsugafolin?

A1: this compound is a flavanone, a class of flavonoids. Its chemical structure consists of a diphenylpropane backbone (C6-C3-C6) with a specific arrangement of functional groups. While the provided research articles do not delve into detailed spectroscopic data for this compound, they do confirm its identity through comparison with existing literature. [, ]

Q2: Where has this compound been found in nature?

A2: The research papers highlight the presence of this compound in two different plant species:

- Goniothalamus gardneri: This plant, belonging to the Annonaceae family, was found to contain this compound in its aerial parts (leaves and stems). []

- Vitex leptobotrys: This plant species, also known for its medicinal properties, yielded this compound from its leaves and twigs. []

Q3: What biological activity has been associated with this compound?

A3: One of the research articles describes the evaluation of this compound for anti-HIV activity. While it showed weaker activity compared to other compounds isolated in the study, this compound demonstrated a moderate ability to inhibit HIV-1 replication with an IC50 value of 118 μM. Importantly, it did not exhibit cytotoxicity at the concentration tested (150 μM). [] This finding suggests this compound could be of interest for further research into its potential antiviral properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。